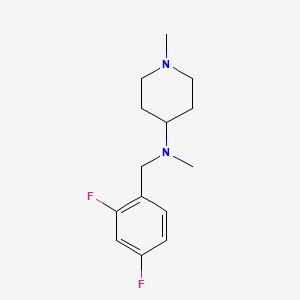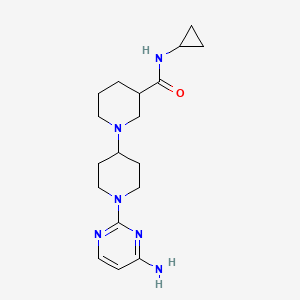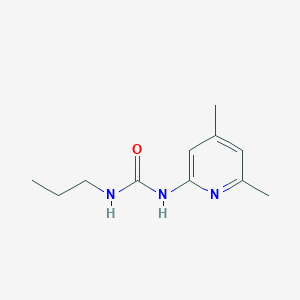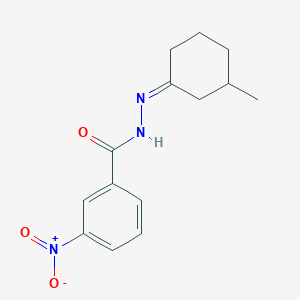![molecular formula C15H12F6N2O B5291944 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that contains a trifluoromethyl group and a morpholine ring, making it a unique and valuable compound in research.
作用機序
The mechanism of action of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is not fully understood. However, studies have shown that it can inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline are still being investigated. However, studies have shown that it can affect the expression of certain genes and proteins, leading to changes in cellular processes.
実験室実験の利点と制限
The advantages of using 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline in lab experiments include its unique structure and potential applications in various fields. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are numerous future directions for research involving 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline. Some potential areas of research include:
1. Developing new methods for synthesizing the compound with improved yields and purity.
2. Investigating its potential as a therapeutic agent for various diseases.
3. Studying its effects on different cell types and tissues.
4. Developing new fluorescent probes based on its structure for imaging applications.
5. Exploring its potential as a catalyst in organic reactions.
Conclusion:
In conclusion, 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline is a unique and valuable compound in scientific research. Its potential applications in various fields, including antibacterial, antifungal, and anticancer research, make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline can be achieved through various methods. One of the most common methods is the reaction of 2-(trifluoromethyl)morpholine with 8-chloro-4-(trifluoromethyl)quinoline in the presence of a base. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
The potential applications of 8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline in scientific research are vast. This compound has been shown to have antibacterial, antifungal, and anticancer properties. It has also been used in the development of fluorescent probes for imaging applications.
特性
IUPAC Name |
2-(trifluoromethyl)-4-[8-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O/c16-14(17,18)10-3-1-2-9-11(4-5-22-13(9)10)23-6-7-24-12(8-23)15(19,20)21/h1-5,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVMHLDWKRRDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)




![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)